molecular formula C19H20FNO3 B12798574 Paroxetine, cis-(+/-)- CAS No. 105813-07-8

Paroxetine, cis-(+/-)-

Cat. No.: B12798574
CAS No.: 105813-07-8
M. Wt: 329.4 g/mol
InChI Key: AHOUBRCZNHFOSL-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Stereoisomerism in Drug Action and Pharmaceutical Sciences

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of pharmaceutical sciences. mhmedical.comomicsonline.org Many therapeutic agents are chiral molecules, meaning they can exist as two non-superimposable mirror images known as enantiomers. nih.gov These stereoisomers often exhibit significant differences in their biological activities, a phenomenon that has profound implications for drug development and clinical pharmacology. nih.govresearchgate.net

The interaction between a drug and its biological target, such as an enzyme or receptor, is highly dependent on the three-dimensional shape of the drug molecule. mhmedical.com Since biological systems, including proteins and nucleic acids, are themselves chiral, they can differentiate between the enantiomers of a chiral drug. omicsonline.org This stereoselectivity can lead to substantial variations in the pharmacodynamic and pharmacokinetic properties of the isomers. nih.gov

One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable or toxic effects. researchgate.netresearchgate.net A classic example is the drug thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer was found to be teratogenic. researchgate.net Similarly, for the beta-blocker propranolol, the l-isomer has potent beta-adrenoceptor blocking action, whereas the d-isomer is inactive in this regard. nih.govresearchgate.net

The piperidine (B6355638) ring is a common structural motif in many pharmaceuticals. mdpi.com When substituted, the piperidine ring can contain chiral centers, leading to stereoisomers with distinct pharmacological profiles. ontosight.ainih.gov Research into piperidine-based compounds, such as monoamine transporter inhibitors, has shown that the stereochemistry of the substituents on the piperidine ring critically influences potency and selectivity for targets like the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.govacs.org Therefore, understanding the stereochemistry of these compounds is crucial for designing safer and more effective therapeutic agents. nih.govijpsjournal.com

Overview of Paroxetine (B1678475) Stereochemistry and its Diastereomeric Forms

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) that features a 3,4-disubstituted piperidine ring in its core structure. mdpi.comdrugbank.com The molecule possesses two chiral centers, at the C3 and C4 positions of the piperidine ring. Consequently, paroxetine can exist as four distinct stereoisomers, which comprise two pairs of enantiomers. researchgate.netmdpi.comnih.gov

These pairs of enantiomers are diastereomers of each other, commonly referred to by their relative stereochemistry as cis and trans. researchgate.netnih.gov

Trans Isomers : The substituents at the C3 and C4 positions are on opposite sides of the piperidine ring. This configuration exists as a pair of enantiomers: (-)-trans-(3S,4R) and (+)-trans-(3R,4S).

Cis Isomers : The substituents at the C3 and C4 positions are on the same side of the piperidine ring. This configuration also exists as a pair of enantiomers: (+)-cis-(3S,4S) and (-)-cis-(3R,4R).

The pharmacologically active compound used in medicine is the single (-)-trans-(3S,4R) enantiomer. nih.govnih.govsemanticscholar.org This specific isomer is the most potent inhibitor of serotonin reuptake among the four stereoisomers. researchgate.net The development and marketing of paroxetine as a single-enantiomer drug underscores the importance of stereochemistry in its therapeutic action. nih.gov

The different stereoisomers of paroxetine are presented in the table below.

Stereoisomer NameConfigurationRelative Stereochemistry
(-)-trans-Paroxetine(3S, 4R)trans
(+)-trans-Paroxetine(3R, 4S)trans
(+)-cis-Paroxetine(3S, 4S)cis
(-)-cis-Paroxetine(3R, 4R)cis

The term cis-(+/-)-Paroxetine refers to the racemic mixture of the two cis-enantiomers: (+)-cis-(3S,4S)-paroxetine and (-)-cis-(3R,4R)-paroxetine.

Research Rationale for Investigating cis-(+/-)-Paroxetine in Academic Contexts

While the (-)-trans isomer of paroxetine is the therapeutically active agent, the other stereoisomers, including the cis-(+/-)- racemic mixture, are of significant interest in academic and industrial research for several key reasons.

Understanding Structure-Activity Relationships (SAR): The investigation of all possible stereoisomers is fundamental to establishing a comprehensive SAR profile for a drug molecule. By synthesizing and evaluating the biological activity of the cis and trans isomers of paroxetine, researchers can elucidate how the specific three-dimensional arrangement of the 4-fluorophenyl and aryloxymethyl groups influences binding affinity and inhibitory potency at the serotonin transporter (SERT). nih.govelifesciences.org Studies on other 3,4-disubstituted piperidine analogues have demonstrated that subtle changes in stereochemistry can dramatically shift selectivity between monoamine transporters (DAT, NET, and SERT), and investigating the cis isomers of paroxetine is crucial for a complete understanding of this effect. nih.govacs.org

Probing the Transporter Binding Site: The binding of paroxetine and its analogues to the central site of SERT has been a subject of extensive investigation to map the architecture of the binding pocket. nih.govresearchgate.netbiorxiv.org Comparing how the different stereoisomers, including the less active cis forms, interact—or fail to properly interact—with the transporter provides invaluable information about the steric and electronic requirements of the binding site. nih.gov This knowledge is critical for the rational design of new therapeutics with improved specificity. elifesciences.org

Advancement of Synthetic Methodologies: The stereospecific synthesis of 3,4-disubstituted piperidines like paroxetine presents a significant challenge in organic chemistry. google.comacs.org Developing synthetic routes that can selectively produce the cis isomers serves as a benchmark for the utility and stereocontrol of new chemical reactions. acs.org The academic pursuit of synthesizing all possible isomers, including cis-(+/-)-paroxetine, drives innovation in asymmetric synthesis and catalytic methods. nih.govresearchgate.net

Development of Analytical Standards: In the pharmaceutical manufacturing of single-enantiomer drugs like (-)-trans-paroxetine, it is imperative to ensure stereochemical purity. The cis isomers serve as critical analytical reference standards for the development and validation of methods (e.g., chiral chromatography) to detect and quantify potential stereoisomeric impurities in the final drug product.

The table below outlines the research utility of the different paroxetine stereoisomers.

StereoisomerPrimary Role in Research
(-)-trans-Paroxetine Active Pharmaceutical Ingredient (API); Primary therapeutic agent and benchmark for SERT inhibition. nih.govnih.gov
(+)-trans-Paroxetine Enantiomeric control; Used in SAR studies to compare activity against the active eutomer. nih.gov
cis-(+/-)-Paroxetine SAR studies; Probing binding site topography; Synthetic target for methodology development; Analytical reference standard. nih.govacs.orgelifesciences.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105813-07-8

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m0/s1

InChI Key

AHOUBRCZNHFOSL-WMLDXEAASA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control

Strategies for Stereoselective Synthesis of cis-Piperidine Derivatives

The construction of the cis-3,4-disubstituted piperidine (B6355638) scaffold of Paroxetine (B1678475) with high stereoselectivity has been a primary focus of synthetic research. Various strategies have been employed to control the diastereomeric outcome of the piperidine ring formation.

Diastereoselective and Diastereoconvergent Approaches to Piperidine Ring Systems

Diastereoselective strategies aim to favor the formation of the desired cis-isomer over the trans-isomer. These methods often rely on substrate control, where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction.

A notable diastereoconvergent approach to (-)-paroxetine has been reported starting from diastereomeric 3,4-epoxy-2-piperidones. This synthesis hinges on a regioselective and stereodivergent copper(I)-catalyzed epoxide ring-opening reaction. The choice of the copper catalyst is critical: CuBr*SMe2 leads to inversion of configuration, while CuI results in retention of configuration. This allows for the conversion of a mixture of diastereomeric starting materials into a single desired diastereomer of the 4-fluorophenyl-2-piperidone skeleton, a key intermediate for Paroxetine. imperial.ac.uk

Another diastereoconvergent total synthesis of (±)-paroxetine utilizes a cobalt-catalyzed sp³–sp² coupling reaction of a 3-substituted 4-bromo-N-Boc-piperidine. This key step proceeds with a 9:1 diastereoselectivity in favor of the desired cis-product. The diastereoconvergence arises from the mechanism of the cobalt-catalyzed cross-coupling. nih.gov

Organocatalytic Methods for Stereocontrolled Construction of cis-Intermediates

Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of chiral molecules, including the intermediates for Paroxetine. These methods often employ small organic molecules, such as proline derivatives, to catalyze reactions with high stereocontrol.

A highly enantioselective organocatalytic formal synthesis of (-)-Paroxetine has been developed using a Michael addition of an α,β-unsaturated aldehyde to a malonate derivative. This reaction is catalyzed by a chiral secondary amine, affording the piperidine precursor with high yield and enantioselectivity. researchgate.net The stereochemistry is controlled by the formation of a transient iminium ion, which directs the nucleophilic attack to one face of the molecule.

Furthermore, a continuous flow process for the asymmetric synthesis of a chiral key intermediate of (–)-paroxetine has been demonstrated. The critical step is a solvent-free enantioselective conjugate addition catalyzed by a polystyrene-supported cis-4-hydroxydiphenylprolinol as a heterogeneous organocatalyst. This method offers significant advantages in terms of productivity and sustainability.

CatalystReaction TypeKey IntermediateStereoselectivityReference
Chiral secondary amineMichael additionChiral piperidine precursorHigh enantioselectivity researchgate.net
Polystyrene-supported cis-4-hydroxydiphenylprolinolConjugate additionChiral phenylpiperidineHigh enantioselectivity

Palladium-Catalyzed C-H Functionalization for Selective cis-Arylation

Palladium-catalyzed C-H functionalization has become a versatile strategy for the direct introduction of aryl groups into organic molecules. In the context of Paroxetine synthesis, this method has been applied to the stereoselective arylation of the piperidine ring to establish the cis-relationship between the aryl group and the adjacent substituent.

The selective synthesis of cis-3,4-disubstituted piperidines has been achieved through a Pd-catalyzed C–H arylation using an aminoquinoline auxiliary at the C(3) position. acs.org This directing group guides the palladium catalyst to the C(4) position, leading to a highly regio- and stereoselective arylation. The reaction proceeds under silver-free conditions with a low catalyst loading. This methodology was successfully applied in a short and stereocontrolled formal synthesis of (−)-paroxetine. acs.orgthieme-connect.com

Mechanistic studies have provided insight into the selectivity of this reaction. The formation of both cis- and trans-cyclopalladated intermediates is possible, with the relative energies of the subsequent oxidative addition and reductive elimination steps determining the final product distribution. acs.org The use of a dimethylaminoquinoline amide directing group has been shown to accelerate the reaction and improve the cis-selectivity by promoting reductive elimination. acs.org

Directing GroupPositionArylation PositionStereoselectivityReference
AminoquinolineC(3)C(4)High cis-selectivity acs.orgthieme-connect.com
Dimethylaminoquinoline amideC(3)C(4)Improved cis-selectivity acs.org

Carbocyclization Techniques for cis-1,4-Disubstituted Heterocycles

Carbocyclization reactions offer an alternative approach to the construction of the piperidine ring with the desired cis-1,4-disubstitution pattern. These methods involve the formation of the heterocyclic ring through the cyclization of an acyclic precursor.

A Brønsted acid-catalyzed carbocyclization cascade has been reported for the synthesis of fused piperidines. This reaction involves the condensation of an alcohol or sulfonamide with an aldehyde, followed by an intramolecular three-component coupling of an alkyne, an iminium ion, and an arene. researchgate.net While this method has been applied to fused systems, its adaptation for the synthesis of the specific cis-1,4-disubstituted piperidine core of Paroxetine would require careful substrate design.

Enantiodivergent Synthesis Strategies for Paroxetine Stereoisomers

Enantiodivergent synthesis allows for the preparation of both enantiomers of a chiral molecule from a single chiral starting material. This is particularly valuable for studying the pharmacological activity of different stereoisomers.

An enantiodivergent synthesis of (+)- and (-)-paroxetine has been developed from (R)-phenylglycinol. nih.gov This strategy relies on the reaction of (R)-phenylglycinol with methyl 5-oxopentanoate (B1240814) to form either a cis- or trans-bicyclic lactam, depending on the reaction conditions. These lactams are then converted to unsaturated lactams, which undergo a stereoselective conjugate addition with a lithium aryl cyanocuprate to yield enantiopure trans-3,4-substituted 2-piperidone (B129406) derivatives. This approach provides access to both enantiomers of Paroxetine from a common chiral precursor. nih.gov

Another enantiodivergent formal synthesis of paroxetine enantiomers involves the asymmetric desymmetrization of 3-(4-fluorophenyl)glutaric anhydride (B1165640) with a chiral SuperQuat oxazolidin-2-one. This key step establishes the stereochemistry that is then carried through to the final product. researchgate.net

Chemical Resolution Techniques for Racemic cis-Piperidine Intermediates

Chemical resolution is a classical method for separating enantiomers from a racemic mixture. In the synthesis of Paroxetine, resolution techniques are often applied to key racemic intermediates to obtain the desired enantiomerically pure precursor.

A common strategy involves the resolution of a racemic trans-carbinol intermediate, (±)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, using a chiral acid. L-(-)-di-p-toluoyltartaric acid has been successfully employed for this purpose, leading to the isolation of the desired (3S,4R)-enantiomer. drugfuture.com

Enzymatic resolution offers a milder and often more selective alternative to chemical resolution. The enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines has been reported as a key step in the synthesis of (-)-paroxetine. Enzymes can selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for their separation. google.com

Another approach involves the resolution of a racemic cis-piperidine ester. The racemic cis-ester can be resolved to give the (+)-cis form, which can then be epimerized to the desired (-)-trans ester using a strong base. google.com

IntermediateResolving AgentMethodReference
(±)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidineL-(-)-di-p-toluoyltartaric acidDiastereomeric salt formation drugfuture.com
(±)-trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidinesEnzymeSelective acylation/hydrolysis google.com
(±)-cis-1-methyl-3-carbomethoxy-4-(4'-fluorophenyl)piperidineChiral acid / EnzymeDiastereomeric salt formation / Selective hydrolysis google.com

Conversion of cis-Piperidine Intermediates to trans-Paroxetine through Stereochemical Inversion

The stereochemistry of the piperidine ring is a critical determinant of the pharmacological activity of paroxetine, with the trans isomer being the therapeutically active form. researchgate.net Consequently, synthetic strategies often involve intermediates with a cis relative stereochemistry that must be inverted to the desired trans configuration. Several methodologies have been developed to achieve this crucial stereochemical inversion.

One common approach involves the epimerization of a cis-piperidine ester to the more thermodynamically stable trans isomer. This transformation is typically achieved by treatment with a strong base. google.comgoogleapis.com For instance, a mixture of (±)-cis- and trans-4-(4-fluorophenyl)-5-methoxycarbonylpiperidin-2-one can be converted predominantly to the trans isomer by heating in toluene (B28343) with a catalytic amount of sodium methoxide. googleapis.com This process drives the equilibrium towards the formation of the trans product, which can then be isolated in high yield. googleapis.com

Another effective method for stereochemical inversion is through a substitution reaction on a cis-piperidine-3-methanol derivative. In one synthesis, a stereoselective reduction yields a cis-piperidine-3-methanol intermediate. researchgate.net This alcohol is then converted to a good leaving group, such as a mesylate or a benzenesulphonate. researchgate.netresearchgate.net The subsequent reaction of this activated intermediate with sesamol (B190485) proceeds via an SN2-type mechanism, resulting in a complete inversion of configuration at the C-3 position to yield the trans product. researchgate.netresearchgate.net This inversion has been described as proceeding through a transient 1-aza[3.1.1]bicycloheptane ring system. researchgate.net It is noteworthy that the corresponding trans-substituted piperidine does not undergo this inversion under similar conditions. researchgate.net

Diastereoconvergent catalytic methods have also been employed. A cobalt-catalyzed sp³–sp² cross-coupling reaction between a bromopiperidine and 4-fluorophenylmagnesium bromide has been shown to produce the trans-4-aryl-piperidine with high diastereoselectivity (trans/cis = 9:1). thieme-connect.com The convergence to the thermodynamically more stable trans product is attributed to the configurational lability of a radical intermediate formed during the catalytic cycle. thieme-connect.com

These methodologies provide robust and efficient pathways to control the stereochemistry at the C-3 and C-4 positions of the piperidine ring, ensuring the formation of the required trans stereoisomer of paroxetine from more readily accessible cis intermediates.

Development of Paroxetine Analogues for Structure-Activity Relationship Studies

To elucidate the molecular interactions between paroxetine and the serotonin (B10506) transporter (SERT) and to explore potential improvements in efficacy and selectivity, numerous analogues of paroxetine have been synthesized and evaluated. These structure-activity relationship (SAR) studies have provided critical insights into the pharmacophore of this class of compounds. nih.govnih.gov

Modifications to the 4-fluorophenyl ring have been a significant area of investigation. It was discovered that replacing the 4-fluoro group with other halogens, such as bromine or iodine, could provide valuable tools for structural studies without significantly compromising binding affinity. elifesciences.orgnih.gov For example, a bromine-containing derivative where the 4-fluoro group was replaced by a bromine atom (Br-paroxetine) was found to have the highest affinity for SERT in a series of synthesized analogues. nih.govnih.gov The desfluoro analogue of paroxetine was also found to bind to the rat serotonin transporter (rSERT) with an affinity similar to paroxetine itself, indicating that the fluorine atom is not essential for high-affinity binding, though it may contribute to metabolic stability. nih.gov

Alterations to the piperidine nitrogen have also been explored. N-methylation of paroxetine was shown to cause a 9.5-fold decrease in binding potency. nih.gov Further extension of the N-alkyl chain to N-propyl and N-hexyl groups resulted in a more substantial loss of binding affinity, highlighting the sensitivity of this position to steric bulk. nih.gov

The following table summarizes the binding affinities of selected paroxetine analogues for the serotonin transporter.

CompoundModificationBinding Affinity (Kᵢ, nM)
(-)-trans-Paroxetine-0.311
N-Methyl ParoxetineN-CH₃2.95
N-Propyl ParoxetineN-(CH₂)₂CH₃98.0
N-Hexyl ParoxetineN-(CH₂)₅CH₃395
Desfluoro Paroxetine4-H on phenyl ring0.557
Br-Paroxetine4-Br on phenyl ringNot specified, but highest affinity in its series. nih.gov

Data sourced from studies on rat serotonin transporter (rSERT). nih.gov

These SAR studies have been instrumental in defining the binding orientation of paroxetine within the central binding site of SERT. elifesciences.org X-ray crystallography and cryo-electron microscopy studies, aided by the anomalous scattering signals from bromo- and iodo-paroxetine analogues, have helped to confirm the binding pose of the inhibitor. elifesciences.orgnih.govbiorxiv.org These investigations have shown that the piperidine ring binds in subsite A, while the benzodioxole and fluorophenyl moieties occupy subsites B and C, respectively. elifesciences.orgbiorxiv.org Such detailed structural and functional data are crucial for the rational design of new selective serotonin reuptake inhibitors with potentially improved therapeutic profiles. nih.gov

Advanced Analytical and Characterization Methodologies for Stereoisomers

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure and stereochemistry of cis-(+/-)-paroxetine. These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the compound's molecular mass and fragmentation, which collectively verify its identity and configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural and stereochemical elucidation of paroxetine (B1678475). Both ¹H and ¹³C NMR are employed to confirm the molecular backbone, while advanced 2D NMR experiments are used to establish the relative stereochemistry. nih.gov

The assignment of the cis or trans configuration is primarily based on the analysis of chemical shifts (δ) and proton-proton coupling constants (J-values) within the piperidine (B6355638) ring. nih.gov Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in unambiguously assigning signals and confirming the spatial relationships between protons, thereby confirming the cis configuration. nih.gov

NucleusTechniqueKey Observations for Stereochemical Confirmation
¹H NMR1D and 2D (COSY)Analysis of coupling constants (J-values) between protons on the piperidine ring helps determine their relative orientation (cis/trans). nih.gov
¹³C NMR1D with Proton Decoupling, DEPTConfirms the number and type of carbon atoms (CH, CH₂, CH₃) in the molecule. nih.gov
2D NMRHSQC, HMBCCorrelates proton and carbon signals, providing definitive assignments and confirming the connectivity and stereochemistry of the piperidine substituents. nih.gov

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the cis-(+/-)-paroxetine molecule. The IR spectrum displays characteristic absorption bands corresponding to the specific vibrational frequencies of bonds within the molecule. This technique serves as a crucial identity check, ensuring the presence of key structural motifs. nih.govpharm.or.jp The spectrum of paroxetine shows characteristic peaks for N-H stretching of the secondary amine, aromatic C-H stretching, C-O ether linkages, and the C-F bond. ymerdigital.comresearchgate.net

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300 - 3400N-H StretchSecondary Amine (Piperidine)
2800 - 2900C-H and CH₂ StretchAliphatic
~1602, 1508C=C StretchAromatic Rings
~1218C-O StretchAromatic Ether
~1222C-F StretchFluorophenyl group

Representative IR absorption data for Paroxetine. pharm.or.jpresearchgate.net

Mass spectrometry (MS) is employed to determine the molecular weight of cis-(+/-)-paroxetine and to study its fragmentation patterns, which provides further structural confirmation. nih.gov Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at an m/z corresponding to its molecular weight (329.14 g/mol for the free base). massbank.eulongdom.org

Tandem mass spectrometry (MS/MS) experiments are conducted to analyze the fragmentation of the parent ion. The fragmentation pathway for paroxetine is well-characterized; a prominent product ion is observed at m/z 192, which results from the cleavage of the C-O ether bond. longdom.orgresearchgate.net

m/z (Mass-to-Charge Ratio)IonDescription
330.15[M+H]⁺Protonated parent molecule of Paroxetine. nih.gov
192.12[C₁₂H₁₅FNO]⁺Major fragment resulting from the cleavage of the aryloxy-methyl bond. longdom.orgnih.gov
151.04[C₇H₅O₃]⁺Fragment corresponding to the benzodioxole moiety. researchgate.net
70.07[C₄H₈N]⁺Fragment resulting from further cleavage of the piperidine ring. nih.gov

Key ions observed in the ESI-MS/MS spectrum of Paroxetine. longdom.orgresearchgate.netnih.gov

Chromatographic Techniques for Isomer Separation and Purity Assessment

While spectroscopy confirms the structure, chromatography is essential for separating the stereoisomers and assessing the enantiomeric purity of cis-(+/-)-paroxetine. nih.gov Chiral chromatography and electrophoresis are the primary methods used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of the enantiomers of paroxetine. nih.govresearchgate.net This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Various CSPs have been successfully employed, with polysaccharide-based phases, such as those derived from amylose (B160209) and cellulose, being particularly effective. nih.govnih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal resolution. nih.gov

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v/v)Key Findings
Chiralpak AD (Amylose-based)Hexane / Isopropanol / DiethylamineProvides reproducible and sensitive separation suitable for determining chiral purity. nih.gov
Ovomucoid-basedAqueous and non-aqueous mobile phasesOffers good resolution (Rs = 2.8) and high sensitivity (LOQ = 16 ng/mL). nih.gov
Chiralcel OD (Cellulose-based)Hexane / Isopropanol / Diethylamine (96:4:0.3)Validated method for the separation and quantification of a key paroxetine intermediate. nih.gov
Carboxymethyl-β-cyclodextrin (Mobile Phase Additive)Phosphate buffer / Methanol (65:35) containing the additiveSimultaneously separates trans/cis isomers and their enantiomers on a standard C18 column. researchgate.net

Chiral Capillary Electrophoresis (CCE) is another powerful technique for the enantioseparation of paroxetine. nih.govresearchgate.net In CCE, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte (buffer). The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, enabling their separation. sci-hub.box

Factors such as the type and concentration of the cyclodextrin, buffer pH, applied voltage, and capillary temperature are optimized to achieve baseline separation of the enantiomers. CCE offers advantages of high efficiency, short analysis times, and minimal solvent consumption. core.ac.uk

ParameterConditionImpact on Separation
Chiral SelectorDerivatized Cyclodextrins (e.g., methylated-β-cyclodextrin)Forms diastereomeric complexes with enantiomers, enabling differential migration. researchgate.net
Background Electrolyte (BGE)Phosphate bufferControls pH and ionic strength, affecting the charge of the analyte and electroosmotic flow. core.ac.uk
Applied VoltageTypically 15-30 kVDrives the electrophoretic separation; higher voltage reduces analysis time but can generate Joule heating. core.ac.uk
TemperatureControlled (e.g., 15-25 °C)Affects buffer viscosity and complexation kinetics, influencing resolution and migration time. core.ac.uk

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and accuracy for the separation and quantification of compounds. For the analysis of cis-(+/-)-Paroxetine, HPTLC provides a reliable method for its determination in pharmaceutical formulations.

A specific HPTLC-densitometric method has been developed for the quantitative analysis of paroxetine hydrochloride. This method is typically performed on pre-coated silica (B1680970) gel 60 F254 HPTLC plates. The separation is achieved using a specific mobile phase composition, which for paroxetine has been documented as a mixture of toluene (B28343), ethyl acetate, methanol, and ammonia (B1221849) (4.5:4.5:1.5:0.2, v/v/v/v). After developing the plate, densitometric scanning is performed at a specific wavelength, such as 295 nm, which is the wavelength of maximum absorbance for paroxetine, allowing for its quantification. The retention factor (Rf) value for paroxetine in such a system is typically observed around 0.50 ± 0.03.

Table 1: HPTLC Method Parameters for Paroxetine Analysis

Parameter Description
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates
Mobile Phase Toluene : Ethyl Acetate : Methanol : Ammonia (4.5:4.5:1.5:0.2, v/v/v/v)
Detection Wavelength 295 nm

| Observed Rf Value | 0.50 ± 0.03 |

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is an essential technique for the unambiguous determination of the absolute stereochemistry of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of atoms.

The absolute configuration of the biologically active (-)-trans-paroxetine has been unequivocally established through X-ray crystallography of its hydrochloride salt. This analysis confirmed the stereochemistry as (3S, 4R). The crystal structure of paroxetine hydrochloride hemihydrate reveals specific conformational features, such as the piperidine ring adopting a chair conformation with the 3-aryl and 4-aryloxymethyl substituents in equatorial and pseudo-axial positions, respectively. This definitive structural elucidation is crucial for understanding its interaction with biological targets.

Optical Rotation Measurements for Chiral Configuration Confirmation

Optical rotation is a fundamental property of chiral substances, where a solution of an enantiomer rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). This technique is a primary method for confirming the chiral configuration of a sample by comparing its measured optical rotation to a known standard.

For paroxetine, the enantiomers exhibit equal and opposite optical rotations. The (-)-trans isomer, which is the active form, is levorotatory, while the (+)-trans isomer is dextrorotatory. Measurement of the specific rotation [α]D provides a straightforward method to verify the enantiomeric identity and purity of a sample. For instance, the specific rotation of (3S, 4R)-paroxetine has been reported, confirming its levorotatory nature.

Circular Dichroism (CD) for Chiral Analysis without Prior Separation

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. Since enantiomers absorb left and right circularly polarized light differently, they produce distinct CD spectra that are mirror images of each other, often referred to as Cotton effects.

This technique allows for the direct analysis of the chiral properties of paroxetine in solution without the need for prior separation of the enantiomers. The CD spectrum provides qualitative information about the enantiomeric composition and can be used to determine the enantiomeric excess of a mixture. The specific electronic transitions of the chromophores within the paroxetine molecule, influenced by the chiral centers, give rise to its characteristic CD spectrum.

Validation Parameters for Analytical Methods

The validation of an analytical method is critical to ensure its reliability, accuracy, and precision for its intended purpose. For methods like HPTLC used in the analysis of paroxetine, several key parameters must be evaluated according to guidelines from the International Council for Harmonisation (ICH).

Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For the HPTLC analysis of paroxetine, linearity is typically established by plotting peak area against a range of known concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known quantity of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

Table 2: Representative Validation Parameters for HPTLC Analysis of Paroxetine

Validation Parameter Typical Finding
Linearity Range 100–600 ng/spot
Correlation Coefficient (r²) >0.99
Accuracy (Recovery) 98%–102%
Precision (%RSD) <2%
Limit of Detection (LOD) e.g., ~20 ng/spot

| Limit of Quantitation (LOQ) | e.g., ~60 ng/spot |

Table 3: Compound Names Mentioned

Compound Name
Paroxetine, cis-(+/-)-
Paroxetine Hydrochloride
Toluene
Ethyl Acetate
Methanol

Molecular Pharmacology and Receptor Interaction Profiles in Vitro/preclinical Focus

Interactions with Other Monoamine Transporters (NET, DAT)

A key feature of paroxetine's pharmacological profile is its high selectivity for the serotonin (B10506) transporter (SERT) over the other major monoamine transporters, the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.gov Binding studies have demonstrated that paroxetine's affinity for SERT is several orders of magnitude higher than for NET and DAT. One study reported Ki values of approximately 40 nM for NET and 490 nM for DAT, compared to 70.2 pM for SERT. nih.gov This translates to a selectivity ratio of approximately 570-fold for SERT over NET and nearly 7,000-fold for SERT over DAT, underpinning its classification as a selective serotonin reuptake inhibitor.

Binding Affinity of (-)-trans-Paroxetine for Monoamine Transporters
TransporterBinding Affinity (Ki)SERT Selectivity Ratio (Ki DAT or NET / Ki SERT)Reference
Serotonin Transporter (SERT)~0.07 nM (70.2 pM)1 nih.gov
Norepinephrine Transporter (NET)~40 nM~570 nih.gov
Dopamine Transporter (DAT)~490 nM~7000 nih.gov

Modulation of G protein-coupled Receptor Kinase 2 (GRK2) Activity

Beyond its primary action on SERT, paroxetine (B1678475) has been identified as a direct inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key enzyme in the desensitization of G protein-coupled receptors (GPCRs). Paroxetine binds to the active site of GRK2, in a manner that overlaps with the ATP binding site, and inhibits its kinase activity. nih.gov It demonstrates notable selectivity, with a 50- to 60-fold higher preference for GRK2 over other GRK isoforms like GRK1 and GRK5. nih.gov The reported IC50 value for GRK2 inhibition is approximately 1.4 µM. nih.gov This interaction is distinct from its effects on serotonin reuptake and represents a separate avenue of its molecular activity.

Assessment of Interaction with Other Neurotransmitter Receptors (e.g., Muscarinic, Histamine)

In vitro radioligand binding studies have been conducted to determine the affinity of paroxetine for various neurotransmitter receptors beyond the serotonin transporter. These preclinical assessments reveal that paroxetine possesses a low affinity for several other receptor types, contributing to its selective pharmacological profile. drugbank.com

Specifically, studies have indicated that paroxetine has a negligible or weak affinity for histamine (B1213489) H1 receptors. drugbank.comnih.gov In vitro binding assays in rat brain tissue showed little affinity for histamine (H1) receptors at concentrations below 1000 nM.

Paroxetine demonstrates a discernible, albeit weak, affinity for muscarinic cholinergic receptors. nih.gov This interaction is considered modest compared to that of tricyclic antidepressants. The reported inhibitory constant (Ki) for muscarinic receptors has been noted as 89 nM in one study. Another study reported a Ki of 76 nM for the M1 muscarinic receptor. This mild anticholinergic activity is a distinguishing feature of its preclinical profile. mdpi.com

The compound shows clinically insignificant affinity for alpha-1, alpha-2, and beta-adrenergic receptors, as well as for dopamine D1 and D2 receptors. drugbank.com This selectivity underscores its primary mechanism as a serotonin reuptake inhibitor.

ReceptorAffinity/Binding Constant (Ki)Source
Muscarinic Cholinergic Receptors89 nM nih.gov
Muscarinic M1 Receptor76 nM mdpi.com
Histamine H1 ReceptorLittle affinity below 1000 nM nih.gov
Alpha-1 Adrenergic ReceptorNegligible / Little Affinity drugbank.commdpi.com
Alpha-2 Adrenergic ReceptorNegligible / Little Affinity drugbank.commdpi.com
Beta-Adrenergic ReceptorNegligible / Little Affinity drugbank.commdpi.com
Dopamine D2 ReceptorNegligible / Little Affinity drugbank.commdpi.com

Comparative Pharmacological Profiles of cis- and trans-Paroxetine Stereoisomers

Paroxetine possesses two chiral centers in its molecular structure, which gives rise to four distinct stereoisomers. nih.govresearchgate.net These consist of two pairs of enantiomers: one pair with a cis-configuration and another with a trans-configuration at the 3 and 4 positions of the piperidine (B6355638) ring. nih.govnih.gov

The pharmacological activity of paroxetine is highly dependent on its stereochemistry. Preclinical research has established that the biological activity resides almost exclusively in the (-)-trans stereoisomer. nih.govnih.gov The therapeutically utilized form of the drug is specifically the (-)-trans-(3S,4R) enantiomer, which is recognized as the most potent and active inhibitor of serotonin reuptake among the four isomers. nih.govresearchgate.net

In contrast, the other stereoisomers are considered significantly less active. The (+)-trans-paroxetine enantiomer, in particular, is often regarded as an inactive impurity that may be present in pharmaceutical preparations. nih.gov While detailed comparative pharmacological data (such as specific IC50 or Ki values for serotonin transporter inhibition) for the cis-isomers are not extensively reported in the literature, it is consistently understood that the trans-isomers, and specifically the (-)-trans enantiomer, are responsible for the compound's primary pharmacological effect. The stereospecificity of the molecule is crucial for its high-affinity binding to the serotonin transporter. nih.gov

StereoisomerConfigurationPharmacological Activity
(-)-trans-Paroxetine(3S, 4R)Therapeutically active; potent serotonin reuptake inhibitor. nih.govnih.gov
(+)-trans-Paroxetine(3R, 4S)Considered inactive or significantly less active. nih.gov
cis-Paroxetine Isomers(3S, 4S) and (3R, 4R)Significantly less active than the (-)-trans isomer.

Preclinical Pharmacokinetics and Metabolism Research

First-Pass Metabolism Research in Preclinical Models

Paroxetine (B1678475) undergoes extensive first-pass metabolism in the liver after oral administration. nih.govnih.gov This initial metabolic process is partially saturable, a characteristic that contributes to the compound's nonlinear pharmacokinetics. nih.govnih.gov In preclinical animal models, it has been demonstrated that paroxetine is almost completely biotransformed in the liver into pharmacologically inactive metabolites, which are then eliminated from the body. universityofgalway.ie The extensive nature of this first-pass effect means that only a small fraction of the parent compound reaches systemic circulation unchanged. nih.gov Less than 2% of a dose is recovered as the intact parent drug in feces, indicating near-complete absorption and subsequent metabolism. medworksmedia.com

Cytochrome P450 Enzyme System Involvement in Stereoselective Metabolism

The metabolism of paroxetine is predominantly carried out by the cytochrome P450 (CYP) enzyme system. This family of enzymes is responsible for the oxidative biotransformation of a wide array of xenobiotics, including paroxetine. nih.gov

The primary enzyme responsible for the metabolism of paroxetine is cytochrome P450 2D6 (CYP2D6). clinpgx.orgclinpgx.org This particular isoenzyme is involved in the initial and rate-limiting step of paroxetine's metabolic pathway, which is the demethylenation of the methylenedioxy group to form a catechol intermediate. clinpgx.org The significant role of CYP2D6 is highlighted by the observation that the metabolism of paroxetine is readily saturable, a key factor in its nonlinear kinetics. fda.gov Paroxetine acts as both a substrate and a potent inhibitor of CYP2D6. clinpgx.org This self-inhibition can lead to a decrease in its own clearance with repeated administration, contributing to the disproportionate increases in plasma concentrations. clinpgx.org

The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can lead to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. mydruggenome.orggsconlinepress.com These genetic variations can influence the metabolism and plasma concentrations of paroxetine. mydruggenome.org

While CYP2D6 is the principal enzyme in paroxetine metabolism, other CYP450 isoenzymes also contribute, particularly when CYP2D6 is saturated or in individuals with low CYP2D6 activity. clinpgx.orgclinpgx.org In-vitro studies and simulations have indicated the involvement of CYP1A2, CYP3A4/5, and CYP2C19 in the formation of the paroxetine catechol intermediate. clinpgx.org The relative contribution of these enzymes is generally considered to be minor compared to CYP2D6. clinpgx.org

The order of involvement in the formation of the catechol intermediate has been ranked as CYP2D6 >> CYP3A4 > CYP1A2 > CYP2C19 > CYP3A5. clinpgx.org Population-based simulations suggest that CYP3A4 and CYP1A2 are the most likely enzymes to be involved in paroxetine metabolism in individuals with impaired CYP2D6 activity. clinpgx.org

Below is an interactive table summarizing the involvement of different CYP450 isoenzymes in paroxetine metabolism.

EnzymeRole in Paroxetine MetabolismLevel of Contribution
CYP2D6 Primary enzyme for demethylenation to catechol intermediate.Major
CYP3A4 Contributes to catechol formation, especially at higher concentrations.Minor to Moderate
CYP1A2 Minor role in catechol formation.Minor
CYP2C19 Limited involvement in catechol formation.Minor
CYP3A5 Very limited role in catechol formation.Very Minor

Investigation of Metabolite Formation Pathways (e.g., Paroxetine Catechol Intermediates)

The initial and pivotal step in the metabolic pathway of paroxetine is the opening of the methylenedioxyphenyl ring to form a reactive catechol intermediate. researchgate.net This reaction is primarily catalyzed by CYP2D6. clinpgx.org Following the formation of the catechol, it undergoes further metabolism, primarily through O-methylation by catechol-O-methyltransferase (COMT) to form guaiacol (B22219) metabolites. researchgate.net These metabolites are then extensively conjugated with glucuronic acid and sulfate (B86663) before being excreted. fda.gov The resulting metabolites are essentially inactive, possessing at most 1/50th of the parent compound's potency in inhibiting serotonin (B10506) uptake. fda.gov

Nonlinear Pharmacokinetic Characteristics in Preclinical Systems

Paroxetine exhibits nonlinear pharmacokinetic characteristics, which have been observed in preclinical animal models. nih.gov This nonlinearity is primarily attributed to the saturation of the CYP2D6 enzyme responsible for its metabolism. fda.gov As the dose of paroxetine increases, the enzyme becomes saturated, leading to a disproportionately larger increase in plasma concentrations and a decrease in clearance. nih.gov This phenomenon is also observed with repeated administration, where accumulation of the drug leads to inhibition of its own metabolism. clinpgx.org A preclinical study in mice demonstrated nonlinear pharmacokinetics, with paroxetine concentrations being consistently higher in the plasma and brain of male mice. nih.gov

The following table provides a simplified representation of the impact of CYP2D6 saturation on paroxetine's pharmacokinetics.

Dose LevelCYP2D6 ActivityParoxetine ClearancePlasma Concentration Increase
LowUnsaturatedHighProportional to dose
HighSaturatedDecreasedDisproportionately greater than dose

Influence of Stereoisomerism on Preclinical Metabolic Fate

Paroxetine has two chiral centers, which means it can exist as four stereoisomers: cis and trans pairs of enantiomers. nih.govnih.gov The commercially available form of paroxetine is the (-)-trans isomer, which is the more potent inhibitor of serotonin reuptake. medworksmedia.comnih.gov Preclinical and clinical development has largely focused on this specific stereoisomer due to its pharmacological activity. researchgate.net Consequently, detailed preclinical studies comparing the metabolic fate of the different stereoisomers are not extensively reported in the literature. One source suggests that considerations of stereospecific differences in drug disposition are not applicable to paroxetine as it is marketed as a single trans isomer. medworksmedia.com This focused development on the more potent isomer implies that preclinical metabolic evaluations were likely concentrated on the (-)-trans form, with less emphasis on characterizing the metabolism of the other, less active stereoisomers.

Preclinical Excretion Pathways of Paroxetine Metabolites

In preclinical animal models, the elimination of paroxetine metabolites occurs through multiple pathways, primarily via the renal and fecal routes. universityofgalway.ieclinpgx.org Studies involving radiolabeled paroxetine have been instrumental in quantifying the contribution of each pathway.

Research conducted in Sprague-Dawley rats using ¹⁴C-labeled paroxetine administered at a dose of 5 mg/kg provided specific insights into the excretion patterns. fda.gov The findings from this research indicated that the majority of the administered radioactive dose was eliminated in the feces, accounting for approximately 70% of the total excretion within a 96-hour period. fda.gov A smaller but significant portion, around 15%, was excreted in the urine over the same timeframe. fda.gov This demonstrates that for this preclinical model, fecal excretion is the predominant pathway for the elimination of paroxetine and its metabolites.

Further analysis of the urinary excreta in these studies revealed that the metabolites were not eliminated in their original form. Instead, they were predominantly found as glucuronide or sulfate conjugates. fda.gov This indicates that after the initial metabolism of paroxetine (primarily through oxidation and methylation), the resulting metabolites undergo Phase II conjugation reactions to form more water-soluble compounds that can be more readily excreted by the kidneys. nih.gov While less than 2% of the parent paroxetine compound is excreted unchanged in the urine, the vast majority is eliminated as these polar conjugates and other metabolites through both urine and feces. fda.govdrugbank.com

Excretion PathwayPercentage of Administered Dose (%)TimeframePreclinical Model
Feces~70%96 hoursRat fda.gov
Urine~15%96 hoursRat fda.gov

Preclinical Studies on Organ/Tissue Distribution and Clearance

Preclinical research demonstrates that paroxetine, consistent with its character as a lipophilic amine, is extensively distributed throughout the body tissues, with only about 1% of the drug remaining in the systemic circulation. nih.govfda.gov This wide distribution is reflected by its large volume of distribution, which has been reported to range from 3 to 28 L/kg. fda.gov A significant factor contributing to its distribution pattern is its high affinity for plasma proteins, with binding rates of approximately 95% at therapeutically relevant concentrations. nih.govfda.gov

While comprehensive preclinical data on tissue-specific concentrations are limited, postmortem studies provide quantitative insights into the distribution patterns, which are indicative of the compound's behavior. These analyses show significant accumulation in various organs, with the highest concentrations often found in the lungs. The mean specimen-to-blood concentration ratios from postmortem analyses reveal the extent of this distribution. For instance, the lung-to-blood ratio was found to be approximately 9.66, while the liver-to-blood ratio was about 5.77. faa.govresearchgate.net The brain, a primary target for its pharmacological activity, also showed significant accumulation with a brain-to-blood ratio of around 4.27. faa.govresearchgate.net In contrast, tissues like muscle and fluids such as vitreous humor showed considerably lower concentrations relative to blood. faa.govresearchgate.net

The clearance of paroxetine from the body is accomplished almost entirely through hepatic biotransformation. universityofgalway.ie The parent compound is extensively metabolized in the liver, primarily through oxidation and methylation processes involving the cytochrome P450 system, particularly the CYP2D6 isoenzyme. fda.govnih.gov These metabolic processes convert paroxetine into pharmacologically inactive metabolites. universityofgalway.ienih.gov Consequently, the direct renal clearance of the unchanged, parent drug is negligible. nih.gov The clearance mechanism is saturable, which can lead to nonlinear pharmacokinetics. fda.govpsychopharmacologyinstitute.com

Specimen/TissueMean Specimen/Blood Ratio (± SD)
Lung9.66 ± 2.58 faa.govresearchgate.net
Liver5.77 ± 1.37 faa.govresearchgate.net
Brain4.27 ± 2.64 faa.govresearchgate.net
Spleen3.80 ± 0.69 faa.govresearchgate.net
Urine1.67 ± 1.16 faa.govresearchgate.net
Kidney1.44 ± 0.57 faa.govresearchgate.net
Heart1.05 ± 0.43 faa.govresearchgate.net
Muscle0.15 ± 0.04 faa.govresearchgate.net
Vitreous Humor0.08 ± 0.04 faa.govresearchgate.net

Mechanistic Studies and Research Models

In Vitro Models for Neurochemical and Molecular Mechanism Research

In vitro models are fundamental in elucidating the direct effects of paroxetine (B1678475) on neural components, offering controlled environments to study its interaction with specific molecular targets.

Synaptosomes, which are isolated, sealed nerve terminals, serve as a valuable ex vivo model for studying the effects of psychoactive compounds on neurotransmitter uptake. Early in vitro studies utilizing synaptosomes prepared from rat brain tissue were instrumental in demonstrating the potent inhibitory effect of paroxetine on the uptake of serotonin (B10506) (5-HT). These assays typically involve incubating the synaptosomal preparations with radiolabeled serotonin and varying concentrations of the inhibitor to determine its potency. Paroxetine is recognized as a potent and selective inhibitor of the human serotonin transporter (SERT) and has also been shown to have a moderate affinity for the norepinephrine (B1679862) transporter (NET). Due to its high affinity and selectivity, radiolabeled ([³H]) paroxetine is now a standard tool used in laboratory settings as a marker for SERT to better understand neurotransmitter function.

To investigate the interaction of paroxetine with its primary target, the serotonin transporter (SERT), in a more isolated and controlled system, researchers widely employ cell-based assays. Cell lines such as Human Embryonic Kidney 293 (HEK-293) and Chinese Hamster Ovary (CHO) are genetically engineered to stably express the human serotonin transporter (hSERT).

These cellular models are used for two main types of assays:

Transporter Activity Assays: These experiments measure the ability of paroxetine to inhibit the uptake of a substrate, typically radiolabeled serotonin ([³H]5-HT), into the cells. The concentration of paroxetine that inhibits 50% of the serotonin uptake (IC₅₀) is a key measure of its potency. In HEK-293 cells expressing hSERT, paroxetine has been shown to inhibit 5-HT uptake with high potency.

Receptor Binding Assays: These assays quantify the affinity of paroxetine for the serotonin transporter. This is often done through competition experiments, where the ability of unlabeled paroxetine to displace a radiolabeled ligand (like [³H]paroxetine or [³H]citalopram) from the transporter is measured. The dissociation constant (Kd) and the inhibitory constant (Ki) are determined from these experiments, providing a measure of the drug's binding affinity. Paroxetine exhibits a very high binding affinity for SERT, with reported Ki values in the low nanomolar to picomolar range. mdpi.com For instance, one study reported an IC₅₀ value of 0.15 nM for paroxetine's inhibition of [³H]5-HT uptake in 293-hSERT cells. nih.gov

Assay TypeCell LineSERT VariantParameterValueReference
5-HT Uptake InhibitionHEK-293hSERTIC₅₀0.15 nM nih.gov
Competition Binding ([³H]paroxetine)-ts3 SERTKd1.09 ± 0.08 nM biorxiv.org
Competition Binding ([³H]paroxetine)-ts2 SERTKd0.63 ± 0.07 nM biorxiv.org
5-HT Uptake InhibitionHEK293Wild-type SERTIC₅₀4 ± 1 nM nih.gov
Binding Affinity-SERTKi0.07 - 0.2 nM wikipedia.org

To bridge the gap between simple cell lines and the complex human brain, researchers have turned to three-dimensional (3D) brain models derived from human induced pluripotent stem cells (iPSCs). These models, often referred to as "brain organoids" or "BrainSpheres," recapitulate key aspects of human brain development and cellular diversity, containing neurons, astrocytes, and functional oligodendrocytes. johnshopkins.edunih.gov

Studies using iPSC-derived BrainSpheres have provided crucial insights into the potential developmental neurotoxicity of paroxetine. johnshopkins.edunih.gov When these developing 3D brain models were exposed to therapeutically relevant concentrations of paroxetine (20 and 60 ng/ml), several significant effects were observed. johnshopkins.edubiorxiv.orgnih.gov These included a marked decrease in the expression of synaptic markers like synaptophysin (SYP), reduced neurite outgrowth, and a substantial reduction in the oligodendrocyte cell population. johnshopkins.edubiorxiv.orgnih.gov These findings, observed consistently across different iPSC lines, suggest that paroxetine may impact key neurodevelopmental processes. johnshopkins.edunih.gov

Endpoint MeasuredParoxetine ConcentrationObserved Effect (Compared to Control)Reference
Synaptic Marker (Synaptophysin) Expression20 - 60 ng/ml40% to 80% decrease johnshopkins.edunih.govnih.gov
Neurite Outgrowth60 ng/mlUp to 60% decrease johnshopkins.edunih.govnih.gov
Oligodendrocyte Cell Population20 - 60 ng/ml40% to 75% decrease johnshopkins.edunih.govnih.gov

In Silico Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular docking and dynamics simulations, are powerful tools for visualizing and analyzing the interaction between a ligand like paroxetine and its protein target at an atomic level.

Molecular docking simulations have been extensively used to predict and analyze the binding orientation of paroxetine within the central S1 binding site of the serotonin transporter. nih.govmdpi.com These studies have been crucial in identifying the specific amino acid residues that form key interactions with the drug molecule.

Research has revealed that the binding of paroxetine to SERT is complex and has been a subject of considerable debate. elifesciences.org Two primary binding poses have been proposed:

The ABC Pose: In this orientation, the piperidine (B6355638) ring of paroxetine occupies subsite A, the benzodioxol group resides in subsite B, and the fluorophenyl group sits in subsite C. mdpi.combiorxiv.org

The ACB Pose: This is a "flipped" orientation where the benzodioxol and fluorophenyl groups occupy subsites C and B, respectively. nih.govbiorxiv.org

Docking studies and molecular dynamics simulations help to rationalize the molecular basis for these interactions. researchgate.net Key amino acid residues in SERT that interact with paroxetine include Asp98 in subsite A, which forms an ionic bond with the amine of the piperidine ring, and various residues in subsites B and C that form hydrophobic and hydrogen bond interactions with the benzodioxol and fluorophenyl moieties. elifesciences.org The exact orientation is thought to depend on factors like the rotameric position of certain residues, such as Phe341, and the presence of thermostabilizing mutations in the transporter protein used for structural studies. biorxiv.org

Paroxetine is a chiral molecule with two stereogenic centers, meaning it can exist as four different stereoisomers (two cis and two trans pairs). The therapeutic product is the enantiomerically pure (-)-trans-(3S,4R) stereoisomer, which is significantly more active than the other stereoisomers.

Computational modeling plays a vital role in understanding the conformational flexibility of the paroxetine molecule and how different stereoisomers might interact with the SERT binding site. The pseudo-symmetry of the paroxetine molecule contributes to the ambiguity between the ABC and ACB binding poses, as the molecule can fit into the binding pocket in two different, yet energetically similar, ways. biorxiv.org

While the majority of research has focused on the therapeutically relevant trans-isomer, the synthesis of cis-arylated derivatives has been reported, which are then converted to the trans-form. elifesciences.org Conformational analysis through computational methods helps to explain the observed stereoselectivity. These analyses can calculate the relative binding affinities and energies of different isomers, demonstrating why the (-)-trans configuration has the optimal geometry and electronic properties for high-affinity binding to the serotonin transporter. Studies using paroxetine analogs, such as replacing the fluorine atom with a bulkier bromine or iodine, have been combined with computational modeling to further resolve the precise binding conformation and understand the structural requirements for potent SERT inhibition. nih.govbiorxiv.org

Advanced Structural Biology Techniques for Target Complex Elucidation

Advanced structural biology techniques have been pivotal in elucidating the molecular interactions between paroxetine and its target, the human serotonin transporter (SERT). These methods provide high-resolution insights into how the inhibitor binds, stabilizes specific transporter conformations, and ultimately blocks the reuptake of serotonin.

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the structure of membrane proteins like SERT in complex with ligands. Studies using single-particle cryo-EM have successfully resolved the structure of SERT bound to paroxetine, providing critical validation and comparison to findings from other structural methods. elifesciences.orgnih.gov These investigations often utilize stabilized variants of the SERT protein, such as the ∆N72/∆C13 SERT variant, in complex with antibody fragments (Fabs) to facilitate structural determination. elifesciences.orgbiorxiv.org

Cryo-EM reconstructions have confirmed that paroxetine binds within the central substrate-binding site of SERT, arresting the transporter in an outward-open conformation. elifesciences.org The density maps generated by cryo-EM are often clear enough to resolve the distinct moieties of the paroxetine molecule; for instance, the larger benzodioxol group and the smaller fluorophenyl group can be clearly positioned within subsites B and C of the binding pocket, respectively. biorxiv.org This confirms the binding orientation, often referred to as the "ABC pose," previously suggested by other methods. elifesciences.orgbiorxiv.org

Comparisons between cryo-EM and X-ray crystallography structures of the SERT-paroxetine complex reveal a high degree of similarity, with only minor variations. elifesciences.org For example, a comparison between a cryo-EM structure and a previously determined X-ray structure showed a Cα root-mean-square-deviation (RMSD) of only 0.68 Å, indicating a largely unchanged core transporter structure. elifesciences.orgbiorxiv.org The most significant differences were observed in the more flexible extracellular and intracellular loops, while the central binding site residues showed only minor differences in side-chain positioning. elifesciences.orgresearchgate.net

Table 1: Comparison of SERT-Paroxetine Complex Structures Determined by Cryo-EM and X-ray Crystallography
TechniqueSERT VariantResolutionKey FindingPDB ID (Example)Reference
Cryo-EMΔN72/ΔC13 SERT with 8B6 Fab~3.3 ÅConfirms paroxetine in central site (ABC pose), stabilizing outward-open conformation.6DZW elifesciences.orgbiorxiv.org
X-ray Crystallographyts3 SERT with 8B6 Fab3.15 ÅRevealed paroxetine lodged in the central binding site, locking the transporter open.5I6X nih.govrcsb.org

X-ray crystallography has been instrumental in providing the first high-resolution atomic models of the human serotonin transporter (SERT) in complex with paroxetine. nih.govnih.gov These studies have definitively shown that antidepressants like paroxetine lock SERT into an outward-open conformation by physically lodging in the central binding site, which is located halfway across the membrane and formed by residues from transmembrane helices (TMs) 1, 3, 6, 8, and 10. nih.govrcsb.orgnih.gov This direct blockage prevents serotonin from binding and inhibits the conformational changes required for transport. nih.govnih.gov

The crystal structures, resolved to 3.15 Å, detail the specific binding orientation of paroxetine, known as the "ABC pose". elifesciences.orgnih.gov In this pose, the piperidine ring of paroxetine occupies subsite A, while the benzodioxol and fluorophenyl groups are situated in subsites B and C, respectively. elifesciences.org The elucidation of this structure provided a crucial blueprint for understanding the mechanism of selective serotonin reuptake inhibitors (SSRIs) and for guiding future drug design. nih.govrcsb.org To achieve these stable structures suitable for crystallization, researchers often employ thermostabilized variants of SERT (such as the ts2 and ts3 constructs) in complex with antibody fragments (Fabs) that help stabilize a single conformation. nih.govresearchgate.net

Mutagenesis studies, where specific amino acid residues in the SERT binding pocket are altered, have been essential for validating structural models and probing the specific interactions that determine ligand affinity and binding orientation. elifesciences.orgresearchgate.net These experiments have helped resolve debates about the precise pose of paroxetine, particularly concerning whether it adopts the "ABC" or a flipped "ACB" pose. elifesciences.orgbiorxiv.org

By mutating key residues in the binding site and measuring the resulting changes in paroxetine's binding affinity or inhibitory potency, researchers can map the functional contributions of individual amino acids. For example, a conserved residue in subsite B, Asn177, was mutated, and subsequent inhibitor binding studies were performed to understand its role in the interaction with paroxetine analogues. elifesciences.orgnih.gov Another study investigated the mutation of Ala169 to Asp in subsite B, which was found to only moderately affect the binding affinity and inhibitory potency of a paroxetine analog, suggesting that certain mutations can favor one binding pose over another. elifesciences.org Furthermore, the Y95F mutation in human SERT (hsSERT) was shown to not diminish paroxetine potency, in contrast to its effects on other inhibitors like citalopram and mazindol, highlighting the unique interactions of paroxetine within the binding site. nih.gov

Table 2: Selected Mutagenesis Studies on the SERT Paroxetine Binding Site
MutationLocation in SERTObserved EffectReference
Y95FSubsite A/C interfaceDoes not diminish paroxetine potency, but alters potency for citalopram and mazindol. nih.gov
Ala169AspSubsite BOnly moderately affected the binding and potency of Br-paroxetine. elifesciences.org
Asn177 mutantsSubsite BExhibited differential effects on the inhibitory potency of various ligands, used to probe binding. elifesciences.org

Animal Models for Preclinical Pharmacokinetic and Neurochemical Investigations

Animal models are indispensable for the preclinical evaluation of paroxetine, providing essential data on its pharmacokinetic profile and neurochemical effects before human trials. nih.gov These studies are critical for understanding how the compound is absorbed, distributed, metabolized, and eliminated, and for confirming its mechanism of action in vivo.

Pharmacokinetic studies in animal models, such as mice and rats, have revealed important characteristics of paroxetine. For instance, research has shown that the pharmacokinetics can be nonlinear, meaning that higher doses can lead to disproportionately greater plasma concentrations as metabolizing enzymes become saturated. nih.govpsychopharmacologyinstitute.com Preclinical investigations in mice have explored novel delivery methods, such as intranasal administration, revealing direct nose-to-brain delivery. nih.gov These studies also uncovered dose- and sex-dependent differences in pharmacokinetics, with paroxetine concentrations being consistently higher in the plasma and brain of male mice compared to females. nih.gov The metabolism of paroxetine is primarily accomplished by the cytochrome P450 2D6 (CYP2D6) enzyme system, and animal models help to characterize its metabolites, which are generally found to be significantly less potent than the parent compound. fda.gov

Animal models of depression, such as the unpredictable chronic mild stress (UCMS) model in mice, are used to investigate the neurochemical and behavioral effects of paroxetine. nih.gov In these models, chronic stress induces depressive-like behaviors, such as anhedonia (reduced preference for sucrose) and behavioral despair in the forced swimming test. nih.gov Treatment with paroxetine in these models has been shown to ameliorate these behaviors, reducing immobility time and increasing active behaviors like climbing and swimming. nih.gov These models also allow researchers to study the neurochemical consequences of paroxetine administration, such as its effects on hormone levels like corticosterone and melatonin. nih.gov

Implications for Rational Drug Design and Development

Structure-Activity Relationship (SAR) Studies for Paroxetine (B1678475) Stereoisomers

Paroxetine possesses two chiral centers, giving rise to four stereoisomers: a pair of enantiomers with a trans relationship between the substituents on the piperidine (B6355638) ring, and another pair with a cis relationship. nih.govresearchgate.net Structure-Activity Relationship (SAR) studies have unequivocally demonstrated that the biological activity of paroxetine is highly dependent on its stereochemistry. The therapeutic efficacy as a potent SSRI is almost exclusively attributed to the (-)-trans-(3S,4R) stereoisomer. nih.gov

This specific enantiomer binds with exceptionally high affinity to the serotonin (B10506) transporter, with reported Ki values as low as 0.05 nM. nih.gov In contrast, the other stereoisomers are significantly less active. nih.gov The (+)-trans enantiomer is considered inactive, and while specific quantitative data for the cis-isomers are scarce in literature due to their low potency, they are understood to be substantially less active than the (-)-trans form. This dramatic difference in activity underscores the precise three-dimensional orientation required for the 4-(4-fluorophenyl) and 3-(3,4-methylenedioxyphenoxymethyl) groups to achieve optimal binding within the chiral pocket of the SERT.

The key takeaway from SAR studies is that the trans configuration is essential for high-affinity binding, and within this diastereomeric pair, only the (3S,4R) enantiomer possesses the correct spatial arrangement for potent serotonin reuptake inhibition. The cis-isomers, including the racemic cis-(+/-)-paroxetine, lack the appropriate geometry, leading to a profound loss of pharmacological activity.

Comparative Potency of Paroxetine Isomers for SERT Inhibition

Stereoisomer Configuration SERT Inhibition Potency
(-)-trans-Paroxetine (3S,4R) Very High (Ki ≈ 0.05 nM) nih.gov
(+)-trans-Paroxetine (3R,4S) Inactive/Very Low nih.gov

Design Principles for Novel Selective Serotonin Reuptake Inhibitors (SSRIs) based on Stereochemical Insights

The stark differences in the activity of paroxetine's stereoisomers have reinforced fundamental principles in modern drug design, particularly for targeting neurotransmitter transporters.

Prioritization of Enantiopure Compounds: The paroxetine example was pivotal in highlighting the importance of developing single-enantiomer drugs. The administration of a racemic mixture containing inactive or less active stereoisomers can be inefficient and may contribute to off-target effects. The successful development of escitalopram, the active (S)-enantiomer of citalopram, is a direct application of this principle, leading to a drug with higher potency and a potentially improved side-effect profile compared to the racemate. wikipedia.org

Stereochemical Control as a Primary Goal: The insights from paroxetine have solidified the principle that controlling stereochemistry is not an afterthought but a primary goal in the design process. The choice of a molecular scaffold should allow for the facile and predictable installation of chiral centers to generate the desired stereoisomer.

Strategies for Optimizing Pharmacological Selectivity and Potency through Stereochemistry

Building on the lessons from paroxetine, medicinal chemists employ several strategies to leverage stereochemistry for the optimization of drug candidates.

Asymmetric Synthesis: Rather than relying on the separation of isomers from a racemic mixture (a process known as resolution), modern synthetic chemistry focuses on asymmetric synthesis. nih.govnih.govresearchgate.net This involves using chiral catalysts, reagents, or auxiliaries to directly produce the desired enantiomer in high purity. This approach is more efficient and ensures that the final active pharmaceutical ingredient is the single, most effective stereoisomer. Numerous asymmetric syntheses of (-)-paroxetine have been developed, reflecting the importance of this strategy. nih.govnih.govresearchgate.net

Conformational Restriction: The knowledge that a specific trans geometry is required for paroxetine's activity has inspired the design of conformationally restricted analogues. By incorporating the key pharmacophoric elements into more rigid molecular frameworks, chemists can reduce the entropic penalty of binding and lock the molecule into its bioactive conformation. This can lead to significant gains in both potency and selectivity for the target receptor or transporter over others.

Development of Highly Specific Small-Molecule Inhibitors

The detailed stereochemical and structural understanding gleaned from paroxetine has directly fueled the development of novel and highly specific small-molecule inhibitors targeting SERT. By adhering to the established pharmacophore and stereochemical requirements, researchers can design new chemical entities with improved properties.

For example, a novel SSRI analog of paroxetine, designated N-substituted 18a, was rationally designed using computational tools. nih.gov This compound, which retains the core stereochemical features of paroxetine but with modifications, was predicted and subsequently shown to have a higher affinity for the serotonin transporter (Ki value of 1.19 nM) and a potentially safer toxicological profile than paroxetine itself. nih.gov This demonstrates a direct lineage from the foundational SAR of paroxetine to the creation of next-generation inhibitors.

The principles learned have also been applied beyond SSRIs. The paroxetine scaffold itself has been used as a starting point for the structure-based design of potent and selective inhibitors for entirely different targets, such as G protein-coupled receptor kinase 2 (GRK2), showcasing the broad applicability of these fundamental drug design insights.

Q & A

Q. What strategies enhance the rigor of literature reviews on paroxetine’s comparative effectiveness?

  • Search Protocol :
  • Databases : Use PubMed/Medline with MeSH terms (e.g., "Paroxetine/therapeutic use" AND "Depression/drug therapy") and filter for systematic reviews .
  • Critical Appraisal : Apply AMSTAR-2 to assess review quality, prioritizing studies with low risk of bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.